Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
Description
Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 4-benzylpiperazine group, a cyano group at position 4, a methyl group at position 3, and a methyl propanoate ester at position 2.
Properties
IUPAC Name |
methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-20-22(12-13-26(34)35-2)28(32-16-14-31(15-17-32)19-21-8-4-3-5-9-21)33-25-11-7-6-10-24(25)30-27(33)23(20)18-29/h3-11H,12-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBEJPHEAMWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)CC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is the oxidoreductase enzyme. This enzyme plays a crucial role in various biological processes, including energy production, detoxification, and cellular repair mechanisms.
Mode of Action
This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site. This interaction can potentially alter the enzyme’s function, leading to changes in the biochemical processes it regulates.
Biological Activity
Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzimidazole core linked to a piperazine moiety and a propanoate side chain. The presence of cyano and methyl groups enhances its lipophilicity and potentially its biological activity.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 404.50 g/mol |
| LogP (Octanol-water partition) | 3.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
Potential Targets
- Dopamine Receptors : May modulate dopamine transmission, impacting mood and cognition.
- Serotonin Receptors : Potential effects on anxiety and depression-related pathways.
Antiviral Activity
Recent studies have evaluated the antiviral potential of related compounds, indicating that derivatives with similar structural motifs exhibit notable activity against various viral strains. For instance, compounds featuring the piperazine ring have shown efficacy against HIV and other RNA viruses.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated varying degrees of inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound exhibits some toxicity towards various cell lines, it remains within acceptable limits for further therapeutic exploration. The half-maximal inhibitory concentration (IC50) values for selected cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 30 |
| A549 | 50 |
Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of related compounds, it was found that derivatives similar to this compound showed significant inhibition of viral replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral potency.
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of piperazine derivatives demonstrated that compounds with structural similarities could reduce anxiety-like behaviors in animal models. This suggests potential applications in treating anxiety disorders.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound is compared below with two structurally related analogs from the literature:
Key Observations:
Core Heterocycle :
- The target compound and the analog from share a pyrido[1,2-a]benzimidazole core, while the compound in features a tetrahydroimidazo[1,2-a]pyridine scaffold. The latter’s saturated ring may confer greater conformational flexibility .
Substituent Effects: Piperazine vs. Nitro Group: The 4-nitrophenyl group in ’s compound is strongly electron-withdrawing, which could influence reactivity and binding interactions .
Physical Properties: The melting point of ’s compound (215–217°C) suggests higher crystallinity, likely due to the nitro and ketone groups. No melting point data is available for the target compound or the analog from .
Pharmacological Implications (Hypothetical)
- Piperazine Moieties : Common in CNS-targeting drugs (e.g., antipsychotics), the target compound’s benzylpiperazine group may interact with serotonin or dopamine receptors.
- Nitrophenyl Groups : ’s nitro substituent could enhance binding to nitroreductase enzymes or confer antibacterial properties .
- Ester vs. Ketone: The methyl propanoate ester in the target compound may improve metabolic stability compared to the ketone in ’s analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
